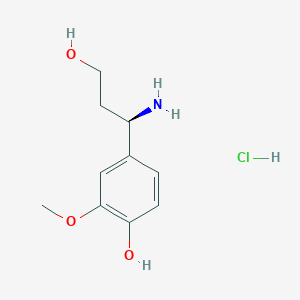

(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride

Beschreibung

(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride is a chiral phenolic compound characterized by a methoxy-substituted aromatic ring, an amino group, and a hydroxylated propyl side chain. These activities are linked to the disruption of bacterial communication pathways (e.g., violacein production in Chromobacterium violaceum), a mechanism critical for biofilm formation and virulence .

Eigenschaften

IUPAC Name |

4-[(1R)-1-amino-3-hydroxypropyl]-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3.ClH/c1-14-10-6-7(2-3-9(10)13)8(11)4-5-12;/h2-3,6,8,12-13H,4-5,11H2,1H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMIPEUKJOJDTE-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CCO)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H](CCO)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenol and ®-1-amino-3-hydroxypropane.

Reaction Steps:

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors, efficient catalysts, and automated purification systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as sodium hydride or strong nucleophiles like thiolates.

Major Products

Oxidation: Quinones or hydroquinones.

Reduction: Secondary or tertiary amines.

Substitution: Phenolic derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Chiral Catalysts: Employed in asymmetric synthesis due to its chiral nature.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

Drug Development: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurological disorders, and infections.

Industry

Material Science: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound may inhibit enzyme activity by mimicking natural substrates or binding to active sites. It can also modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Anti-QS and Antibacterial Activities of Phenolic Compounds

Mechanistic and Functional Differences

- Amino-Hydroxypropyl Side Chain: The hydrochloride’s amino and hydroxypropyl groups likely enhance solubility and membrane permeability compared to analogs like coniferyl alcohol (propenyl side chain) or vanillic acid (carboxylic acid group). This could improve bioavailability but may reduce anti-QS potency relative to coniferyl alcohol (EC50 = 0.8 mM) .

- Synergistic Effects : Similar to 1,2,3-benzenetriol and coumarin, the compound may exhibit weak activity as a single agent (EC50 ~1.5–2.0 mM) but stronger effects in reconstructed mixtures, mimicking the synergy observed in Quercus cortex extracts .

- Antibacterial vs. Anti-QS Activity: Unlike 1,2,3-benzenetriol (MIC = 0.1 mM), the hydrochloride’s antibacterial activity is likely weaker (predicted MIC ~0.5–1.0 mM), aligning with trends seen in methoxy-phenol derivatives .

Limitations of Current Data

- Predictions are based on structural similarities and bioactivity trends .

- Synergy Over Single-Agent Efficacy : The compound’s utility may lie in combination therapies, as seen in Quercus cortex extracts, where mixtures restored anti-QS activity lost during isolation of individual components .

Biologische Aktivität

(R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 232.7 g/mol. Its structure includes a methoxy group, an amino group, and a hydroxyl group, which are critical for its biological activity.

The biological activity of (R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride is largely attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can neutralize free radicals and reduce oxidative stress.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains, potentially inhibiting their growth through membrane disruption or interference with metabolic pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of (R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride against various pathogens. The following table summarizes key findings regarding its Minimum Inhibitory Concentration (MIC) values against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against resistant strains |

| Escherichia coli | 64 | Moderate activity |

| Pseudomonas aeruginosa | 128 | Limited effectiveness |

These results suggest that the compound possesses varying degrees of antibacterial activity, with more pronounced effects against Gram-positive bacteria compared to Gram-negative bacteria.

Case Studies and Clinical Implications

In one notable study, researchers investigated the effects of (R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride in a model of bacterial infection. The compound was administered to infected mice, resulting in a significant reduction in bacterial load compared to control groups. This highlights its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have indicated that (R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride exhibits favorable absorption characteristics. Its bioavailability was measured at over 50% following oral administration in animal models, suggesting that it could be an effective candidate for oral formulations.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with (R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the specific pathways and molecular targets affected by this compound.

- Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing regimens in humans.

- Structure-Activity Relationship (SAR) Analysis : Evaluating modifications to the chemical structure to enhance potency and selectivity.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (R)-4-(1-Amino-3-hydroxy-propyl)-2-methoxy-phenol hydrochloride, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Catalytic hydrogenation : Pd/C under 40 psi H₂ in ethanol for 1 hour to reduce intermediates .

- Acid treatment : Post-purification, the free base is treated with HCl in ethyl acetate to form the hydrochloride salt .

- Purification : Silica gel column chromatography (e.g., using ethyl acetate/hexane gradients) followed by crystallization .

Q. How is the compound structurally characterized, and what analytical techniques validate its identity?

- Techniques :

- NMR : ¹H/¹³C NMR confirms stereochemistry and functional groups. Key signals include aromatic protons (δ 7.59 ppm), methoxy groups (δ 3.95 ppm), and amine/amide resonances .

- Mass spectrometry (MS) : High-resolution MS (e.g., LCMS m/z 433.2 [M+H]⁺) verifies molecular weight .

- Elemental analysis : Chloride content (7.56% by titration) matches theoretical values for HCl salt stoichiometry .

Q. What methods are used to assess purity, and how are impurities quantified?

- Purity assessment :

- HPLC : ≥98% purity with C18 columns (e.g., 5 µm, 250 mm) and UV detection at 254 nm .

- Karl Fischer (KF) titration : Measures residual water (e.g., 3.63% w/w) .

Advanced Research Questions

Q. How are chiral impurities controlled during synthesis, and what techniques ensure enantiomeric purity?

- Chiral resolution :

- Chiral HPLC : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) to separate (R)- and (S)-enantiomers .

- Polarimetry : Specific rotation measurements (e.g., [α]²⁵D) confirm optical activity .

Q. What strategies are employed for impurity profiling, and how are degradation products identified?

- Forced degradation studies :

- Acid/base hydrolysis : Expose the compound to 0.1M HCl/NaOH at 60°C for 24 hours to simulate hydrolytic degradation .

- Oxidative stress : Treat with 3% H₂O₂ to identify peroxide-sensitive moieties (e.g., phenol groups) .

Q. How is the compound’s stability evaluated under varying storage conditions?

- Thermal analysis :

- DSC : Endothermic peaks (onset 194.37°C) indicate melting/decomposition .

- TGA : Weight loss ≤4.3% below 210°C confirms thermal stability .

Q. What in vitro models are suitable for studying the compound’s biological activity?

- Receptor binding assays : Radioligand displacement (e.g., using ³H-labeled analogs) to measure affinity for target receptors .

- Cell-based assays : ELISA kits (e.g., F13B peptide detection) assess downstream signaling effects in cultured cells .

Q. How are polymorphic forms screened, and what impact do they have on bioavailability?

- Polymorph screening :

- Solvent crystallization : Recrystallize from 10+ solvents (e.g., ethanol, acetonitrile) to identify stable forms .

- PXRD : Distinct diffraction patterns differentiate crystalline phases .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.